molecular formula C14H17ClFNO2 B2638509 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one CAS No. 2326184-68-1

3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one

Cat. No. B2638509
CAS RN: 2326184-68-1
M. Wt: 285.74
InChI Key: YMBKTFRHNOQPOH-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, also known as CFM-2, is a chemical compound that has gained attention from scientific researchers due to its potential applications in the field of medicine. CFM-2 is a synthetic compound that was first synthesized in 2008 by a team of researchers led by Dr. Craig W. Lindsley at Vanderbilt University. Since then, CFM-2 has been extensively studied for its various properties and potential applications.

Mechanism of Action

3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one works by inhibiting the activity of PDE10A, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one increases the levels of cAMP and cGMP in the brain, which can lead to an increase in the levels of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects. In addition to its effects on dopamine signaling, 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has also been shown to modulate the activity of other neurotransmitters such as glutamate and acetylcholine. 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one is its specificity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one is its relatively low potency, which can make it difficult to achieve the desired effects in certain experiments. Additionally, 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body.

Future Directions

There are several potential future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one. One area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one. Another area of interest is the study of the effects of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one on other physiological processes, such as immune function and metabolism. Finally, there is a need for further studies on the safety and toxicity of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, particularly in the context of long-term use.

Synthesis Methods

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one involves the reaction between 3-(3-chloro-4-fluorophenyl)propanoic acid and 4-hydroxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out under an inert atmosphere such as nitrogen. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has been studied for its potential applications in various fields of medicine. One of the most promising applications is in the treatment of Parkinson's disease. 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has been shown to inhibit the activity of an enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine signaling in the brain. By inhibiting PDE10A, 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one increases the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease.

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2/c15-12-9-10(1-3-13(12)16)2-4-14(19)17-7-5-11(18)6-8-17/h1,3,9,11,18H,2,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBKTFRHNOQPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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